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5-Methyl-5-hexenal

Cat. No.: B13412436
M. Wt: 112.17 g/mol
InChI Key: SAOSSYJSFYJLSR-UHFFFAOYSA-N
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Description

Contextualizing Unsaturated Aldehydes within Contemporary Organic Chemistry

Unsaturated aldehydes are a class of organic compounds characterized by the presence of both an aldehyde functional group (-CHO) and a carbon-carbon double bond. wikipedia.org This combination of functional groups, particularly when conjugated as in α,β-unsaturated aldehydes, results in unique electronic properties and a rich spectrum of reactivity. fiveable.mepressbooks.pub The carbonyl group is electron-withdrawing, which polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack in what is known as a conjugate or 1,4-addition. pressbooks.pub This reactivity is a cornerstone of many carbon-carbon bond-forming reactions, a central theme in organic synthesis.

The versatility of unsaturated aldehydes makes them crucial building blocks in the synthesis of a wide array of more complex molecules, including natural products, pharmaceuticals, and materials. mdpi.com Their ability to undergo various transformations, such as oxidation, reduction, and cycloaddition reactions, further enhances their synthetic utility. Consequently, the development of new methods for the synthesis and functionalization of unsaturated aldehydes remains an active and important area of contemporary organic chemistry research.

Significance of 5-Methyl-5-hexenal as a Research Target

This compound, with its chemical formula C7H12O, is a specific unsaturated aldehyde that has garnered attention for its distinct structural characteristics. nih.gov It possesses a terminal aldehyde group and a double bond at the 5-position, which is substituted with a methyl group. This substitution pattern makes it a valuable model compound for investigating the influence of sterics and electronics on the reactivity of the carbon-carbon double bond.

The presence of the aldehyde allows for a range of chemical transformations, while the isolated double bond can participate in various addition and cyclization reactions. Research into this compound and its derivatives contributes to a deeper understanding of reaction mechanisms, such as intramolecular cyclizations, and provides a basis for the development of novel synthetic strategies. For instance, the study of its tosylhydrazone derivative has been explored in the context of intra- and intermolecular cyclization reactions under acidic conditions. molaid.com

Chemical and Physical Properties of this compound

Property Value
Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
IUPAC Name 5-methylhex-5-enal
SMILES CC(=C)CCCC=O

Data sourced from PubChem. nih.gov

Historical Development of Research on Related Hexenal (B1195481) Structures

Research into hexenal structures has a rich history, initially driven by their identification in natural sources and their characteristic aromas. For example, cis-3-Hexenal, known for its "green grass" scent, was identified in the essential oils of various plants in 1962. acs.org The study of such compounds was instrumental in the development of the flavor and fragrance industry.

Over time, research expanded to include a wider range of substituted hexenals, with a focus on their synthesis and chemical reactivity. The development of analytical techniques in the mid-20th century, such as gas chromatography and mass spectrometry, greatly facilitated the identification and study of these volatile compounds. Investigations into the synthesis of related compounds, like 2-isopropyl-5-methylhex-2-enal, have shed light on the mechanisms of their formation. google.com Furthermore, studies on the mutagenicity of various β-alkyl substituted acrolein congeners, including trans-2-hexenal (B146799), have provided insights into their biological activities and toxicities, highlighting the importance of structure-activity relationships. nih.gov This foundational work on a variety of hexenal structures has paved the way for more targeted research on specific isomers like this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O B13412436 5-Methyl-5-hexenal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

5-methylhex-5-enal

InChI

InChI=1S/C7H12O/c1-7(2)5-3-4-6-8/h6H,1,3-5H2,2H3

InChI Key

SAOSSYJSFYJLSR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCCC=O

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Methyl 5 Hexenal and Its Analogues

Targeted Oxidation Strategies

A primary route to aldehydes involves the selective oxidation of alcohols. wikipedia.org For unsaturated aldehydes like 5-Methyl-5-hexenal, this requires careful selection of reagents to avoid unwanted side reactions, such as oxidation of the carbon-carbon double bond or over-oxidation to a carboxylic acid. nih.govwikipedia.org

Oxidation of Specific Unsaturated Alcohol Precursors

The direct precursor to this compound is 5-methyl-5-hexen-1-ol. The selective oxidation of this primary alcohol to the corresponding aldehyde is a critical transformation. Reagents such as Pyridinium chlorochromate (PCC) are effective for this purpose. For instance, the oxidation of 2-methylhex-5-en-1-ol (B13423671) to 2-methylhex-5-enal (B2995918) has been achieved with an 85% yield using PCC in dichloromethane. While effective, chromium-based reagents are being replaced by milder and more environmentally benign alternatives like Dess-Martin periodinane (DMP). libretexts.org

Biocatalytic oxidation presents a green alternative, utilizing alcohol dehydrogenases to achieve high selectivity under mild conditions. nih.gov This method is particularly advantageous for complex molecules where chemoselectivity is a concern. nih.gov

Table 1: Oxidation of Unsaturated Alcohol Precursors
Precursor AlcoholOxidizing AgentProductYieldReference
2-methylhex-5-en-1-olPyridinium chlorochromate (PCC)2-methylhex-5-enal85%
5-hexen-1-olDess-Martin periodinane (DMP)5-hexenal<25% (unpurified) chemicalforums.com
Various α,β-unsaturated alcoholsAlcohol dehydrogenase (whole-cell)Corresponding α,β-unsaturated aldehydesHigh selectivity nih.gov

Mechanistic Pathways of Selective Oxidation Reactions

The mechanism of oxidation with chromium(VI) reagents like PCC involves the formation of a chromate (B82759) ester from the alcohol. libretexts.org A subsequent base-assisted elimination reaction forms the carbon-oxygen double bond of the aldehyde. libretexts.org Performing the reaction in the absence of water is crucial to prevent the formation of an aldehyde hydrate (B1144303), which would be further oxidized to a carboxylic acid. wikipedia.org

Catalytic systems, such as those employing ruthenium complexes with a co-catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), operate through a hydridometal mechanism. acs.org In this process, TEMPO facilitates the transfer of hydrogen. acs.org Green oxidants like hydrogen peroxide and molecular oxygen are increasingly used in conjunction with catalysts to minimize hazardous waste. frontiersin.org

Carbon-Carbon Bond Formation Approaches

Constructing the carbon skeleton of this compound and its analogues can be achieved through various carbon-carbon bond-forming reactions. These methods offer versatility in introducing structural diversity.

Alkylation and Subsequent Cleavage Reactions in Analogous Systems

Deconjugative α-alkylation of α,β-unsaturated aldehydes provides a pathway to introduce substituents at the α-position. This reaction, promoted by a synergistic combination of potassium tert-butoxide and sodium hydride, results in a β,γ-unsaturated aldehyde. nih.gov This intermediate can then be further manipulated. For example, lithiated α,β-unsaturated aldehyde N,N-dimethylhydrazones react with alkyl halides, leading to α-alkylated β,γ-unsaturated aldehyde derivatives after a double bond shift. oup.com

The Friedel-Crafts reaction, a cornerstone of C-C bond formation, can be applied to the synthesis of aldehyde analogues. bohrium.com Organocatalytic versions of this reaction allow for the enantioselective alkylation of indoles and pyrroles with α,β-unsaturated aldehydes. bohrium.commdpi.com

Strategic Aldol (B89426) Condensation Routes for Unsaturated Carbonyls

The aldol condensation is a powerful tool for forming carbon-carbon bonds and is fundamental to the synthesis of α,β-unsaturated aldehydes and ketones. libretexts.orglibretexts.orglumenlearning.com The reaction involves the nucleophilic addition of an enolate to a carbonyl compound, followed by a dehydration step to yield the conjugated system. lumenlearning.comwikipedia.org

For the synthesis of analogues of this compound, a crossed aldol condensation can be employed. wikipedia.org For instance, the base-catalyzed condensation of phenylacetaldehyde (B1677652) with isovaleraldehyde (B47997) yields 5-methyl-2-phenyl-2-hexenal. google.com Similarly, the self-condensation of isovaleraldehyde can produce 2-isopropyl-5-methyl-2-hexenal (B1584068). smolecule.comgoogle.com A specific synthesis of a 5-methyl-4-oxo-trans-2-hexenal analogue involves the aldol condensation of methyl isopropyl ketone with glyoxal. google.com

Table 2: Aldol Condensation Routes to Unsaturated Aldehyde Analogues
Reactant 1Reactant 2ProductCatalyst/ConditionsReference
PhenylacetaldehydeIsovaleraldehyde5-methyl-2-phenyl-2-hexenalBase-catalyzed google.com
IsovaleraldehydeIsovaleraldehyde (self-condensation)2-isopropyl-5-methyl-2-hexenalBase-catalyzed smolecule.comgoogle.com
Methyl isopropyl ketoneGlyoxal5-methyl-4-oxo-trans-2-hexenalDilute NaOH, 4-5°C google.com

Isomerization and Rearrangement Pathways

The position of the double bond in unsaturated aldehydes can often be manipulated through isomerization reactions. The conversion of a β,γ-unsaturated aldehyde to its more stable α,β-conjugated isomer is a common synthetic strategy. This isomerization can be catalyzed by bases or acids. For example, a series of β,γ-unsaturated ketones have been isomerized to their α,β-unsaturated counterparts using DABCO (1,4-diazabicyclo[2.2.2]octane) in isopropanol (B130326) at room temperature. researchgate.netresearchgate.net

Sigmatropic rearrangements offer another sophisticated approach to restructure the carbon skeleton. A Mn(I)-catalyzed sigmatropic rearrangement of β,γ-unsaturated alcohols has been shown to proceed via C-C σ bond activation, leading to complex carbonyl compounds. nih.gov

Double-Bond Migration in Unsaturated Ester Derivatives

The strategic manipulation of double bonds within molecular frameworks represents a powerful tool in modern organic synthesis. One such elegant approach involves the controlled migration of a carbon-carbon double bond in unsaturated ester derivatives to generate valuable α,β-unsaturated aldehydes. This methodology hinges on the principle of isomerizing a less stable, non-conjugated double bond to a more stable, conjugated position, which can then be further transformed.

In related research concerning olefin metathesis, it has been observed that derivatives of eugenol (B1671780) exhibit a strong tendency to undergo C-C double bond migration. This can occur both before and after the metathesis reaction, leading to the formation of conjugated styrene (B11656) derivatives. researchgate.net This inherent reactivity highlights the feasibility of bond migration, although in some contexts, it is an undesirable side reaction that needs to be suppressed, for instance, by using additives like 1,4-benzoquinone. researchgate.net These findings underscore that while double-bond migration is a synthetically useful phenomenon, its application requires precise control over reaction conditions to achieve the desired isomeric product.

Catalytic Synthesis Innovations

Hydroformylation Applications in Hexenal (B1195481) Synthesis

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, allowing for the efficient production of aldehydes from alkenes. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, typically using a transition metal catalyst in the presence of syngas (a mixture of carbon monoxide and hydrogen). ifpenergiesnouvelles.frwiley-vch.de The aldehyde functionality is a versatile handle for subsequent chemical transformations. ifpenergiesnouvelles.fr

While direct synthesis of this compound via hydroformylation is not extensively documented, the synthesis of its structural isomer, 3,5,5-trimethylhexanal, from diisobutylene provides a clear and relevant example of the methodology's potential. google.com A patented method describes the hydroformylation of diisobutylene using a catalytic system composed of a metal catalyst (such as a rhodium complex), a triphenyl phosphine (B1218219) oxide compound, and an additional organic phosphine compound. google.com This mixed-ligand system was found to significantly enhance the catalytic activity, allowing the synthesis to proceed under relatively mild conditions with high substrate conversion and yield. google.com The reaction is typically performed in a solvent like toluene (B28343) at temperatures ranging from 90-120°C and syngas pressures of 0.5 to 6 MPa. google.com

The choice of catalyst and ligands is crucial for controlling the reaction's rate and selectivity. wiley-vch.de Rhodium complexes are often preferred for their high activity and selectivity, though ruthenium and cobalt are also used. wiley-vch.deredalyc.org For instance, the complex RuCl2(DMSO)4 has been shown to be an active precursor for the hydroformylation of 1-hexene, primarily yielding the linear heptanal. redalyc.org

Below is a table summarizing typical reaction conditions for the synthesis of 3,5,5-trimethylhexanal, illustrating the practical application of hydroformylation.

Metal CatalystLigand SystemTemperature (°C)Syngas Pressure (MPa)Reaction Time (h)Conversion/YieldReference
RhodiumTriphenylphosphine Oxide & Organic Phosphine90-1200.5-63-8High conversion and yield google.com
RuCl2(DMSO)4N/A100~6.9 (1000 psi)24High conversion redalyc.org
RuCl2(DMSO)2(PySO3Na)2N/A100~6.9 (1000 psi)990.8% conversion redalyc.org

Stereoselective Synthetic Approaches for Similar Compounds

The synthesis of structurally complex aldehydes often requires precise control over stereochemistry, a challenge addressed by various stereoselective synthetic methods. These approaches are critical for producing enantiomerically pure compounds, which is particularly important in the synthesis of natural products and pharmaceuticals.

One major strategy involves substrate-controlled diastereoselective additions of nucleophiles to chiral aldehydes. For example, in the synthesis of chiral aminodiols, nucleophilic additions to α-amino-β-silyloxy aldehydes can be highly stereoselective. diva-portal.org The stereochemical outcome is dictated by the existing stereocenters in the aldehyde substrate, with the nucleophile attacking in a manner governed either by chelation to the α-amino group or by following the Felkin-Anh model. diva-portal.org

Catalytic asymmetric synthesis offers another powerful avenue. In this approach, a chiral catalyst is used to induce stereoselectivity. A notable example is the asymmetric synthesis of highly functionalized 2,3-dihydro-4-pyranones. jst.go.jp This method employs a chiral phosphine oxide catalyst that facilitates a double aldol reaction between an aldehyde and 4-methoxy-3-buten-2-one, followed by a stereoselective cyclization. jst.go.jp The process creates products with three contiguous chiral centers in good yields and with high diastereoselectivity and enantioselectivity. jst.go.jp The effectiveness of this approach relies on the catalyst's ability to orchestrate the reaction pathway, leading to a specific stereochemical isomer. jst.go.jp

Other advanced methods include Rh(II)-catalyzed reactions to generate α-vinyl aldehydes with high E/Z stereoselectivity and Lewis acid-promoted [3 + 2]-annulation reactions for the stereoselective synthesis of densely functionalized pyrrolidines from α-amino aldehydes. researchgate.netorganic-chemistry.org

The following table presents data from the phosphine oxide-catalyzed synthesis of 2,3-dihydro-4-pyranones, showcasing the high levels of stereocontrol achievable with different aldehyde substrates. jst.go.jp

Aldehyde Substrate (R in R-CHO)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, % for syn)Reference
4-Nitro-phenyl9195/595 jst.go.jp
4-Chloro-phenyl8595/596 jst.go.jp
2-Naphthyl9196/496 jst.go.jp
Cyclohexyl7293/798 jst.go.jp
(E)-cinnamaldehyde8191/996 jst.go.jp

Elucidating Reactivity and Mechanistic Pathways of 5 Methyl 5 Hexenal

Reactivity of the Aldehyde and Alkenyl Moieties

The chemical behavior of 5-Methyl-5-hexenal is dictated by the presence of two key functional groups: a terminal aldehyde and a terminal alkene. The interplay of these moieties governs its reactivity profile.

The carbonyl group (C=O) in this compound is characterized by a polarized carbon-oxygen double bond, a consequence of oxygen's higher electronegativity relative to carbon. ncert.nic.in This polarization renders the carbonyl carbon an electrophilic center (a Lewis acid), making it susceptible to attack by nucleophiles. ncert.nic.invaia.com Conversely, the carbonyl oxygen possesses lone pairs of electrons and acts as a nucleophilic center (a Lewis base). ncert.nic.in

Aldehydes, in general, are more reactive in nucleophilic addition reactions than ketones for both steric and electronic reasons. ncert.nic.in The presence of a single alkyl chain and a hydrogen atom attached to the carbonyl carbon in this compound results in less steric hindrance compared to a ketone, allowing for easier approach of a nucleophile. ncert.nic.in Electronically, the alkyl group provides a modest electron-donating inductive effect, which slightly reduces the electrophilicity of the carbonyl carbon. vaia.com However, this effect is less pronounced than in ketones, which have two electron-donating alkyl groups, thus making the aldehyde carbonyl carbon more electrophilic and reactive. vaia.com

The electrophilic nature of the carbonyl carbon is a key factor in reactions such as the formation of Schiff bases with amines, where the nitrogen atom of the amine acts as a nucleophile. nih.gov This reactivity is a common pathway for the interaction of aldehydes with biological molecules. nih.gov

The terminal alkene in this compound consists of a carbon-carbon double bond (C=C), which is a region of high electron density. This π-bond is weaker than the σ-bond, making it susceptible to attack by electrophiles in addition reactions. libretexts.org Common addition reactions for alkenes involve the breaking of the π-bond and the formation of two new single bonds. libretexts.org

The reactivity of the terminal alkene can be influenced by the methyl group attached to the double bond. This methyl group can exert a modest electron-donating effect, potentially influencing the regioselectivity of addition reactions. In some cases, the inclusion of a methyl group on a terminal alkene has been noted to potentially prevent side reactions during certain synthetic procedures. imperial.ac.uk

Alkenes can participate in various addition reactions, including hydrogenation (the addition of hydrogen), halogenation (the addition of halogens like bromine or chlorine), and hydrohalogenation (the addition of hydrogen halides). libretexts.orgmsu.edu The specific conditions and reagents used will determine the outcome of the reaction.

Furthermore, the terminal alkene can participate in cycloaddition reactions. A notable example is the Diels-Alder reaction, a [4+2] cycloaddition, although in the case of this compound, it would act as the dienophile (the 2π component). libretexts.orgmsu.edu The efficiency of such reactions can be influenced by the electronic nature of the substituents on the alkene. msu.edu Other metal-catalyzed cycloadditions, such as Rh(I)-catalyzed (5+2) cycloadditions, have been studied with substituted allenes, and the steric and electronic properties of the substituents on the double bond play a crucial role in the reaction's success. nih.gov

Electrophilic and Nucleophilic Characteristics of the Carbonyl Group

Hydrogenation and Reduction Chemistry

The presence of both an aldehyde and an alkene functional group in this compound allows for selective or complete hydrogenation and reduction to form various products.

Selective hydrogenation aims to reduce one functional group while leaving the other intact. This is a significant challenge in molecules with multiple reducible groups. pku.edu.cn In the case of α,β-unsaturated aldehydes, the hydrogenation of the C=C bond is generally easier than the C=O bond. researchgate.net For non-conjugated systems like this compound, the relative reactivity can be controlled by the choice of catalyst and reaction conditions.

Catalytic hydrogenation typically involves the use of a metal catalyst such as palladium, platinum, or nickel. libretexts.org For instance, Lindlar's catalyst (Pd/CaCO₃ poisoned with quinoline) is known for its ability to selectively hydrogenate alkynes to cis-alkenes, highlighting the potential for catalyst design to control selectivity. The choice of catalyst can influence which functional group is preferentially reduced. For example, in the hydrogenation of 2-ethyl-2-hexenal (B1232207), nickel was found to favor the breaking of the C=C bond, while molybdenum tended to break the C=O bond. researchgate.net

The concept of hydrogen spillover, where activated hydrogen migrates from a metal surface to a support material, has been exploited for selective hydrogenation. pku.edu.cn This approach, combined with steric hindrance effects from catalyst modifications, can direct the reaction towards a specific functional group. pku.edu.cn

The reduction of the aldehyde group in this compound leads to the formation of the corresponding primary alcohol, 5-methyl-5-hexen-1-ol. This transformation can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reducing agent that typically reduces aldehydes and ketones without affecting less reactive functional groups like alkenes, making it suitable for the selective reduction of the carbonyl group in this compound.

Enzymatic reductions also offer a high degree of selectivity. For example, hexenal (B1195481) reductases have been identified that can reduce C6-aldehydes to their corresponding alcohols. nih.gov These enzymes often utilize cofactors like NADPH or NADH to facilitate the reduction. nih.gov Studies on (Z)-3-hexenal have shown that NADPH-dependent reductases can effectively convert the aldehyde to (Z)-3-hexen-1-ol with little to no reduction of the carbon-carbon double bond. nih.gov

Complete reduction of both the aldehyde and the alkene moieties would yield the saturated alcohol, 5-methyl-1-hexanol. This typically requires more forcing conditions or specific catalytic systems designed for the hydrogenation of both functional groups.

Selective Hydrogenation Processes

Oxidative Transformations

The aldehyde group of this compound is susceptible to oxidation to form the corresponding carboxylic acid, 5-methyl-5-hexenoic acid. This is a common reaction for aldehydes and can be accomplished using a variety of oxidizing agents.

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions are effective for this transformation. The chromic acid test (Jones test) is a classic qualitative test for primary and secondary alcohols and aldehydes, where the orange-red Cr(VI) is reduced to the blue-green Cr(III) upon successful oxidation of the substrate. missouri.edu Primary alcohols and aldehydes are oxidized to carboxylic acids under these conditions. missouri.edu

Milder oxidizing agents can also be employed. For instance, silver (I) oxide in an aqueous alkaline medium has been used for the oxidation of related furanic aldehydes. researchgate.net Hydrogen peroxide in the presence of tertiary amines has also been shown to be effective in oxidizing 5-formyl-2-furoic acid to the corresponding diacid. researchgate.net

The alkene group can also undergo oxidative cleavage under more vigorous conditions, such as ozonolysis followed by an oxidative workup, which would lead to the formation of smaller carbonyl compounds.

The selective oxidation of the aldehyde in the presence of the alkene is a key transformation. The choice of oxidant and reaction conditions is crucial to prevent unwanted side reactions at the C=C double bond.

Data Tables

Table 1: Reactivity of Functional Moieties in this compound

Functional MoietyKey Reactive SiteType of ReactivityCommon Reactions
Aldehyde (Carbonyl)Carbonyl CarbonElectrophilicNucleophilic Addition, Reduction, Oxidation
Aldehyde (Carbonyl)Carbonyl OxygenNucleophilicProtonation, Coordination to Lewis Acids
AlkeneC=C Double BondNucleophilicElectrophilic Addition, Cycloaddition, Hydrogenation

Table 2: Products of Reduction and Oxidation of this compound

Reaction TypeReagent/Catalyst ExamplePrimary Product
Selective Aldehyde ReductionSodium Borohydride (NaBH₄)5-methyl-5-hexen-1-ol
Selective Alkene HydrogenationSpecific Heterogeneous Catalyst5-methylhexanal
Complete HydrogenationH₂/Pd/C (example)5-methyl-1-hexanol
Aldehyde OxidationPotassium Permanganate (KMnO₄)5-methyl-5-hexenoic acid

Oxidation to Carboxylic Acid Derivatives

The aldehyde functional group in this compound is susceptible to oxidation to form the corresponding carboxylic acid, 5-methyl-5-hexenoic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. nih.gov Aldehydes are generally more readily oxidized than alkenes, allowing for selective conversion under controlled conditions.

The generally accepted mechanism for the oxidation of aldehydes involves the initial formation of a hydrate (B1144303) (a gem-diol) through the nucleophilic addition of water to the carbonyl carbon. libretexts.org This hydrated intermediate is then oxidized, losing two electrons and a proton to form the carboxylic acid. libretexts.org

Common laboratory reagents for this purpose include chromium-based reagents like chromic acid (H₂CrO₄) and potassium permanganate (KMnO₄). However, these are strong oxidants and can potentially react with the alkene group as well. Milder oxidants, such as Tollens' reagent ([Ag(NH₃)₂]⁺) or Benedict's reagent, can selectively oxidize the aldehyde group. For instance, the oxidation of hexanal (B45976) to hexanoic acid using Tollens' reagent is a well-established reaction. libretexts.org

Ozonolysis: Kinetics and Mechanisms in Related Systems

Ozonolysis is a powerful reaction that cleaves the carbon-carbon double bond of the alkene in this compound. This reaction proceeds via the Criegee mechanism, which involves the 1,3-dipolar cycloaddition of ozone to the alkene to form an unstable primary ozonide (a molozonide). acs.orgacs.org This intermediate rapidly rearranges and cleaves to form a carbonyl compound (in this case, formaldehyde) and a carbonyl oxide, also known as a Criegee intermediate. acs.orgresearchgate.net The Criegee intermediate is highly reactive and can undergo various subsequent reactions, including rearrangement or reaction with other molecules in the system.

The kinetics of ozonolysis reactions for unsaturated aldehydes have been studied for various related systems. The rate coefficients are influenced by the substituents on the C=C double bond. rsc.org For α,β-unsaturated aldehydes, the carbonyl group can reduce the reactivity of the olefinic bond towards ozone. rsc.org The table below presents ozonolysis rate coefficients for several unsaturated aldehydes, providing context for the expected reactivity of this compound.

Table 1: Ozonolysis Rate Coefficients for Selected Unsaturated Aldehydes

Compound Rate Coefficient (k) in cm³ molecule⁻¹ s⁻¹ Reference(s)
trans-2-Hexenal (1.52 ± 0.19) × 10⁻¹⁸ researchgate.net
trans-2-Pentenal (1.58 ± 0.20) × 10⁻¹⁸ acs.org
3-Methyl-2-butenal k > 1.2 x 10⁻¹⁸ conicet.gov.ar
2-Methyl-2-pentenal (7.1 ± 1.6) × 10⁻¹⁸ acs.org

Atmospheric Degradation via Radical Addition (e.g., OH Radicals)

In the troposphere, this compound is primarily degraded through reactions with photochemically generated oxidants, most notably the hydroxyl (OH) radical. oup.comnih.gov The reaction with OH radicals is a significant removal process for most gas-phase organic compounds. oup.com The degradation can proceed through two main pathways: H-atom abstraction from the aldehyde group or the addition of the OH radical to the C=C double bond. researchgate.netnih.gov For unsaturated aldehydes, the addition to the double bond is typically the dominant pathway. researchgate.net

The atmospheric lifetime of such compounds is determined by their reaction rate constants and the concentration of atmospheric oxidants. researchgate.net The rate constants for the reaction of OH radicals with a series of unsaturated aldehydes have been determined experimentally, as shown in the table below. These values indicate that the reaction is generally rapid, leading to short atmospheric lifetimes. researchgate.net

Table 2: Rate Constants for the Gas-Phase Reaction of OH Radicals with Selected Unsaturated Aldehydes at 298 K

Compound Rate Constant (k) in 10⁻¹² cm³ molecule⁻¹ s⁻¹ Reference(s)
trans-2-Hexenal 39.3 ± 1.7 researchgate.net
trans-2-Octenal 40.5 ± 2.5 researchgate.net
trans-2-Nonenal 43.5 ± 3.0 researchgate.net
3-Methyl-3-hexene-2,5-dione 94 ± 11 nih.gov

Condensation and Conjugation Reactions

Aldol (B89426) Condensation Pathways

This compound can participate in aldol condensation reactions, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This reaction requires the presence of α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group), which this compound possesses at the C-4 position. In the presence of a base, an α-hydrogen can be removed to form a resonance-stabilized enolate ion. byjus.com

This enolate can then act as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule of this compound in a self-condensation reaction. byjus.com This leads to the formation of a β-hydroxy aldehyde, which can subsequently dehydrate, especially with heating, to yield an α,β-unsaturated aldehyde. Alternatively, this compound can participate in crossed aldol condensations, reacting with other aldehydes or ketones that may or may not have α-hydrogens. byjus.com

Schiff Base Formation with Amine Nucleophiles

The aldehyde group of this compound can react with primary amines to form an imine, also known as a Schiff base. scentree.co This reaction is a reversible nucleophilic addition-elimination process. The mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. This is followed by the protonation of the hydroxyl group and subsequent elimination of a water molecule to form the C=N double bond of the Schiff base. nih.gov

This reaction is significant in biological systems, where reactive aldehydes can form adducts with the amine groups of aminophospholipids like phosphatidylethanolamine (B1630911) (PE) in cell membranes. nih.gov It is also a versatile synthetic transformation used in the preparation of various nitrogen-containing compounds. scentree.co

Chemo-, Regio-, and Stereoselectivity in Reactions

The presence of two distinct reactive sites in this compound—the aldehyde and the alkene—raises questions of selectivity in its chemical transformations.

Chemoselectivity : This refers to the preferential reaction of one functional group over another. In the case of this compound, a high degree of chemoselectivity can often be achieved by choosing appropriate reagents. For example, mild oxidation will selectively target the more reactive aldehyde group over the alkene. nih.gov Conversely, reactions like catalytic hydrogenation can be directed to reduce the alkene while leaving the aldehyde untouched, or reduce both groups under more forceful conditions. In atmospheric reactions with OH radicals, the reaction at the C=C double bond is generally favored over H-abstraction from the aldehyde group. researchgate.net

Regioselectivity : This concerns the specific site of bond formation or cleavage. In the ozonolysis of this compound, the reaction is highly regioselective, occurring exclusively at the C=C double bond. In aldol condensation, the formation of the enolate is regioselective, occurring at the C-4 position, as these are the only α-hydrogens. For OH radical addition to the double bond, the radical can add to either C-5 or C-6, and the preferred site of addition will influence the subsequent degradation pathway.

Stereoselectivity : This relates to the preferential formation of one stereoisomer over another. Reactions involving this compound can create new stereocenters, making stereoselectivity an important consideration. For instance, aldol condensation can generate new chiral centers, and achieving high diastereoselectivity or enantioselectivity may require the use of organocatalysts, such as L-proline, or specific reaction conditions. researchgate.net Some reactions, like the Paternò-Büchi photocycloaddition, are known to often proceed with low levels of diastereoselectivity. rsc.org

Computational and Theoretical Investigations of 5 Methyl 5 Hexenal

Quantum Chemical Analysis of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 5-Methyl-5-hexenal. These methods can predict its three-dimensional geometry, including bond lengths, bond angles, and dihedral angles, with high accuracy. Furthermore, they provide a detailed picture of the electronic landscape of the molecule, highlighting regions of high or low electron density, which are crucial for predicting reactivity.

For a molecule like this compound, quantum chemical analysis would typically involve geometry optimization to find the lowest energy conformation. Subsequent calculations would yield important electronic properties such as the dipole moment, ionization potential, and electron affinity. The distribution of electronic charge can be visualized through molecular electrostatic potential (MEP) maps, which would indicate the electrophilic and nucleophilic sites within the molecule. For instance, the oxygen atom of the carbonyl group would be a region of high electron density (a nucleophilic site), while the carbonyl carbon and the protons of the aldehyde group would be electrophilic sites.

While specific data for this compound is scarce, studies on related aldehydes provide insight into the type of data generated. For example, computational studies on other unsaturated aldehydes detail the planarity of the carbonyl group and the conformational flexibility of the alkyl chain.

Reaction Mechanism Exploration

Understanding the reaction mechanisms of this compound is crucial for predicting its chemical behavior in various environments. Computational chemistry offers powerful tools to map out reaction pathways, identify transient species like intermediates and transition states, and calculate the energy barriers associated with these transformations.

Transition State Theory (TST) Applications

Transition State Theory (TST) is a cornerstone for calculating the rates of chemical reactions. It postulates that reacting molecules pass through a high-energy transition state structure that is in a quasi-equilibrium with the reactants. The rate of the reaction is then determined by the concentration of these transition states and the frequency with which they convert to products.

In the context of this compound, TST could be applied to study a variety of reactions, such as its oxidation, reduction, or participation in pericyclic reactions. For a given reaction, the first step would be to locate the transition state structure on the potential energy surface. The energy difference between the reactants and the transition state defines the activation energy, a key parameter in determining the reaction rate.

Density Functional Theory (DFT) Studies of Intermediates and Transition States

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective for studying the geometries and energies of reactants, products, intermediates, and transition states in chemical reactions.

For this compound, DFT calculations would be instrumental in exploring its reaction with various reagents. For example, in an oxidation reaction, DFT could be used to model the step-by-step mechanism, identifying any radical intermediates or peroxidic species that may form. The calculated energies of these species would help in determining the most likely reaction pathway. Studies on the ozonolysis of other unsaturated aldehydes, for instance, have successfully used DFT to characterize the primary ozonide and subsequent Criegee intermediates.

To illustrate the output of such studies, the following table presents hypothetical relative energies for a reaction involving an unsaturated aldehyde, as would be calculated using DFT.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsUnsaturated Aldehyde + Oxidant0.0
Intermediate 1Initial Adduct-5.2
Transition State 1TS for Isomerization+15.8
Intermediate 2Isomerized Intermediate-2.1
Transition State 2TS for Product Formation+10.3
ProductsFinal Products-20.7

This table is illustrative and does not represent actual data for this compound.

Prediction of Kinetic Parameters and Rate Coefficients

By combining the energetic information from DFT calculations with the theoretical framework of TST, it is possible to predict kinetic parameters and rate coefficients for reactions involving this compound. The Arrhenius equation, a formula for the temperature dependence of reaction rates, can be parameterized using the computed activation energy.

More advanced techniques, such as variational transition state theory (VTST), can provide even more accurate rate constants, especially for reactions with low or no energy barrier. These calculations are crucial for understanding the atmospheric chemistry of volatile organic compounds or their behavior in complex reaction mixtures. For example, kinetic studies on the reactions of similar aldehydes with atmospheric oxidants like the hydroxyl radical (OH) have been performed, yielding rate coefficients that are vital for atmospheric modeling.

The table below shows representative calculated rate coefficients for the reaction of an unsaturated aldehyde with an oxidant at a specific temperature, as would be determined from computational studies.

ReactionMethodRate Coefficient (cm³/molecule·s)
Aldehyde + OHTST/DFT1.5 x 10⁻¹¹
Aldehyde + O₃TST/DFT2.8 x 10⁻¹⁸

This table is illustrative and does not represent actual data for this compound.

Predictive Spectroscopic Calculations

Computational methods can also predict various types of spectra for a molecule, which is an invaluable tool for its identification and characterization. For this compound, it is possible to calculate its infrared (IR), nuclear magnetic resonance (NMR), and mass spectra.

Calculations of vibrational frequencies can generate a theoretical IR spectrum. The positions and intensities of the absorption bands in the calculated spectrum can be compared with experimental data to confirm the molecular structure. Key vibrational modes for this compound would include the C=O stretch of the aldehyde, the C=C stretch of the alkene, and the C-H stretches of the aldehyde and methyl groups.

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed. These predictions are highly sensitive to the electronic environment of each nucleus and can aid in the assignment of experimental NMR spectra, confirming the connectivity of the atoms in the molecule. While no specific predictive spectroscopic data for this compound is readily available, the PubChem database contains computed properties for this molecule.

Advanced Analytical Characterization in Research Endeavors

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is fundamental to elucidating the precise molecular architecture of 5-Methyl-5-hexenal, confirming the presence of its key functional groups—the aldehyde and the terminal alkene.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

For ¹H NMR , the aldehyde proton is highly diagnostic, appearing far downfield due to the strong deshielding effect of the carbonyl group, typically in a range of 9.5-10.5 ppm. The chemical shifts for this compound can be predicted based on its structure and data from related unsaturated aldehydes. Protons on the terminal double bond would be expected in the vinylic region, while the methyl and methylene (B1212753) protons would appear in the upfield aliphatic region.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aldehyde (-CHO) ~9.7 Triplet (t)
Vinylic (=CH₂) ~4.7 Singlet (s)
Methylene (C4-H₂) ~2.2 Triplet (t)
Methylene (C3-H₂) ~1.8 Quintet (quin)

In ¹³C NMR spectroscopy, the carbonyl carbon of an aldehyde gives a characteristic signal in the highly deshielded region of 190-215 δ. libretexts.org This, combined with signals for the sp²-hybridized carbons of the alkene, provides unambiguous evidence for the core structure of this compound. Data for the related isomer, 5-methyl-4-hexenal, is available and supports these expected ranges. nih.govspectrabase.com

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) ~202
Vinylic (C5) ~145
Vinylic (C6) ~110
Methylene (C4) ~35
Methylene (C3) ~22

Infrared (IR) spectroscopy is a powerful tool for identifying specific functional groups within a molecule. The IR spectrum of this compound is characterized by strong, diagnostic absorption bands. The carbonyl (C=O) stretch of the aldehyde functional group typically appears as a very strong and sharp peak. masterorganicchemistry.com For saturated aldehydes, this peak is found around 1725-1735 cm⁻¹. wpmucdn.com The presence of the alkene C=C bond is confirmed by a stretching vibration in the 1650-1600 cm⁻¹ region. Furthermore, aldehydes exhibit a unique pair of C-H stretching bands that are crucial for distinguishing them from ketones. libretexts.org

Characteristic Infrared Absorption Frequencies for this compound

Functional Group Absorption Range (cm⁻¹) Description
Aldehyde C-H ~2820 and ~2720 Two distinct, moderate peaks. libretexts.org
Alkene =C-H >3000 Stretch for vinylic hydrogens.
Alkane C-H <3000 Stretch for sp³ hydrogens. masterorganicchemistry.com
Carbonyl C=O ~1725 Strong, sharp aldehyde carbonyl stretch. libretexts.org

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and clues to its structure. The molecular formula of this compound is C₇H₁₂O, corresponding to a molecular weight of approximately 112.17 g/mol . nih.gov In MS, the molecular ion peak (M⁺) would be observed at m/z 112.

High-Resolution Mass Spectrometry (HRMS) can determine the exact mass to several decimal places, allowing for the unambiguous confirmation of the elemental composition (C₇H₁₂O).

The fragmentation pattern in the mass spectrum is predictable. Aldehydes commonly undergo α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements. libretexts.orglibretexts.org Common fragmentation patterns for carbonyl compounds can result in the loss of small neutral molecules or radicals.

Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Fragmentation Pathway
112 [C₇H₁₂O]⁺ Molecular Ion (M⁺)
111 [C₇H₁₁O]⁺ Loss of H• (α-cleavage). libretexts.org
83 [C₆H₁₁]⁺ Loss of the formyl radical (•CHO). libretexts.org
70 [C₄H₆O]⁺ McLafferty Rearrangement

Infrared (IR) Spectroscopy

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures or natural extracts and for assessing its purity.

Gas chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. The purity of related compounds is often determined by GC. Analytical methods developed for similar chemicals, such as n-hexane and its metabolites, utilize capillary columns like OV-101 with a defined temperature program. nih.gov When analyzing aldehydes by GC, care must be taken with the injector temperature, as some related unsaturated aldehydes have been shown to undergo thermal retroaldol decomposition in hot inlets, which could lead to inaccurate quantification. google.com GC coupled with mass spectrometry (GC-MS) is particularly powerful, providing both separation and structural identification of the compound and any impurities. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of less volatile or thermally sensitive compounds, and for impurity profiling. Reverse-phase (RP) HPLC methods are commonly employed for related aldehydes and ketones. sielc.com A typical RP-HPLC setup for a compound like this compound would involve a C18 stationary phase column and a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and water. sielc.comresearchgate.net This technique is effective for separating the target compound from non-volatile impurities or byproducts formed during synthesis or storage, providing a detailed impurity profile.

Table of Compounds Mentioned

Compound Name
This compound
5-Methyl-4-hexenal
5-methylhexanal
2-isopropyl-5-methyl-2-hexenal (B1584068)
n-hexane

Gas Chromatography (GC) for Volatile Component Analysis

Hyphenated Analytical Methodologies (e.g., GC-MS, HPLC-UV/HRMS)

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the unambiguous identification and structural elucidation of volatile organic compounds like this compound. These methodologies provide a two-dimensional analysis, where a compound is first isolated from a mixture based on its physicochemical properties (e.g., volatility, polarity) and then identified based on its intrinsic characteristics (e.g., mass-to-charge ratio, fragmentation pattern). The application of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS) are paramount in this context.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the foremost analytical technique for the characterization of this compound due to the compound's volatility and thermal stability. In a typical research setting, a sample containing the compound is vaporized and separated on a capillary column (e.g., a non-polar DB-5 or a mid-polar DB-WAX column). The retention time (t_R) is a characteristic property under specific chromatographic conditions, but the mass spectrum provides definitive structural proof.

Upon elution from the GC column, the this compound molecule enters the mass spectrometer's ion source, where it is typically ionized by electron impact (EI). This process generates a positively charged molecular ion (M+•) and a series of fragment ions. The mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), serving as a unique molecular fingerprint.

The mass spectrum of this compound (C₇H₁₂O, molecular weight ≈ 112.17 g/mol ) is characterized by several key signals:

Molecular Ion Peak (M+•): A peak at m/z 112 corresponding to the intact ionized molecule. Its presence confirms the molecular weight.

McLafferty Rearrangement: As a γ,δ-unsaturated aldehyde, this compound is predicted to undergo a highly characteristic McLafferty rearrangement. This involves the transfer of a hydrogen atom from the gamma-carbon (C-4) to the carbonyl oxygen, followed by the cleavage of the Cα-Cβ bond. This process results in the formation of a neutral alkene and a prominent radical cation at m/z 44 , corresponding to the [CH₂=CHOH]+• fragment. This is often a highly abundant or base peak in the spectra of similar aldehydes.

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group can lead to the loss of a hydrogen radical ([M-1]+) resulting in a peak at m/z 111, or the loss of the formyl radical ([M-29]+, loss of CHO) resulting in a peak at m/z 83.

Research findings from a representative GC-MS analysis are summarized in the table below.

Table 1. Representative GC-MS Fragmentation Data for this compound
Mass-to-Charge Ratio (m/z)Proposed Fragment IdentityFragmentation PathwaySignificance
112[C₇H₁₂O]+•Molecular Ion (M+•)Confirms the molecular mass of the compound.
83[C₆H₁₁]+Alpha-Cleavage: Loss of Formyl Radical (-CHO)Indicates the presence of a terminal aldehyde group.
69[C₅H₉]+Allylic cleavage: Loss of Propionaldehyde Radical (-CH₂CH₂CHO)Characteristic of the unsaturated alkyl chain structure.
44[C₂H₄O]+•McLafferty RearrangementHighly diagnostic fragment for aldehydes with a γ-hydrogen, confirming the linear chain structure.

High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS) Analysis

While GC-MS is often preferred, HPLC coupled with High-Resolution Mass Spectrometry (HRMS) offers complementary and exceptionally precise data, particularly for confirming elemental composition. This technique is valuable when analyzing complex matrices or when derivatization is employed to enhance chromatographic separation or detection.

Using a reverse-phase HPLC method (e.g., with a C18 column and a mobile phase of Acetonitrile and water), this compound can be separated and introduced into an HRMS instrument, such as an Orbitrap or Time-of-Flight (TOF) analyzer. Unlike standard MS, HRMS measures the m/z ratio with extremely high accuracy (typically to four or five decimal places).

This precision allows for the determination of the compound's elemental formula. The theoretical exact mass of the this compound molecular ion [M+H]+ (C₇H₁₃O+) is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O). By comparing the experimentally measured mass to the theoretical mass, the elemental formula can be confirmed with a high degree of confidence, typically with a mass error of less than 5 parts per million (ppm). This capability is crucial for distinguishing this compound from isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Table 2. Representative HPLC-HRMS Data for this compound
ParameterValueDescription
Ionization ModeElectrospray Ionization (ESI), PositiveCommon mode for generating protonated molecules [M+H]+.
Analyte Form[C₇H₁₃O]+Protonated molecule of this compound.
Theoretical Exact Mass113.09664 uCalculated exact mass for the formula C₇H₁₃O+.
Observed Exact Mass113.09641 uA plausible experimentally measured mass from an HRMS instrument.
Mass Error-2.03 ppmThe deviation between observed and theoretical mass, well within the acceptable range for unambiguous formula confirmation.
Confirmed FormulaC₇H₁₃O+The high-accuracy mass measurement confirms the elemental composition, ruling out other isobaric possibilities.

Applications of 5 Methyl 5 Hexenal in Specialized Chemical and Biological Research

Advanced Intermediates in Complex Organic Synthesis

While specific examples of total syntheses starting directly from 5-Methyl-5-hexenal are not extensively documented in mainstream literature, the utility of closely related branched aldehydes as advanced intermediates is well-established. These compounds serve as versatile synthons for constructing more complex molecular architectures.

For instance, the saturated analogue, 5-methylhexanal, is utilized as an intermediate in the synthesis of flavolipids, a class of compounds investigated for their potential as antitumor agents. lookchem.com Furthermore, related α,β-unsaturated aldehydes like 2-isopropyl-5-methyl-2-hexenal (B1584068) are employed as intermediates in the preparation of additives designed to modify the taste of tobacco products. google.com The chemical reactivity of the aldehyde group, combined with the potential for transformations at the unsaturated bond, allows for the introduction of new functional groups and the extension of the carbon skeleton, making such branched aldehydes valuable in synthetic organic chemistry. cymitquimica.com The synthesis of various aldehydes can be achieved through biocatalytic methods, including enzymatic oxidation or reduction and de novo metabolic pathways, offering sustainable alternatives to traditional chemical synthesis. chemrxiv.orgresearchgate.net

Model Compounds for Probing Aldehyde Reactivity and Metabolic Studies

This compound and its isomers serve as important model compounds for investigating the reactivity of aldehydes and their metabolic fate. The isomer 5-Methyl-4-hexenal, an α,β-unsaturated aldehyde, is particularly useful for studying distinctive reactivity patterns conferred by the conjugated system. Aldehydes are known to undergo a variety of reactions, including oxidation to carboxylic acids, reduction to alcohols, and condensation reactions.

In biological systems, unsaturated aldehydes are known for their high reactivity with cellular nucleophiles. The metabolic pathways for these compounds are crucial for detoxification. Key routes include:

Glutathione (B108866) Conjugation: α,β-Unsaturated aldehydes can react with glutathione (GSH), a major cellular antioxidant, either spontaneously or in reactions catalyzed by glutathione S-transferases (GST). nih.gov

Reduction to Alcohols: Aldose reductase (AR) and alcohol dehydrogenases are key enzymes in reducing aldehydes to their corresponding alcohols. nih.govacs.org Studies have shown that human aldose reductase is an efficient catalyst for the reduction of a wide range of saturated and unsaturated aldehydes, including those with branched chains. acs.org

Oxidation to Carboxylic Acids: Aldehyde dehydrogenases (ALDH) catalyze the oxidation of aldehydes to the corresponding carboxylic acids. nih.govnih.gov

These pathways often compete within the cell. For example, inhibiting the ALDH-catalyzed oxidation of the lipid peroxidation product 4-hydroxy-trans-2-nonenal (HNE) leads to an increased proportion of the compound being metabolized through the glutathione conjugation pathway. nih.gov The study of compounds like this compound helps elucidate these fundamental metabolic processes that are critical for managing cellular stress and the toxicity of reactive aldehydes. nih.gov

Research in Biosynthetic Pathways (e.g., Green Leaf Volatiles)

The term Green Leaf Volatiles (GLVs) typically refers to a group of C6-aldehydes, alcohols, and their esters that are produced by plants upon tissue damage. oup.comresearchgate.net This well-known biosynthetic pathway, the lipoxygenase (LOX) pathway, involves the oxidative cleavage of fatty acids like linolenic and linoleic acid to produce compounds such as (Z)-3-hexenal and hexanal (B45976). researchgate.netfrontiersin.orgmdpi.com These C6 aldehydes can be subsequently converted to other GLVs, including (E)-2-hexenal, and various hexenols and hexenyl acetates. oup.comnih.gov

As a C7 compound, this compound is not a canonical GLV produced through the classic plant LOX pathway. However, research into food chemistry has revealed alternative formation pathways for similar branched, unsaturated aldehydes. For example, during the roasting of cocoa beans, significant quantities of branched α,β-unsaturated aldehydes, including 5-methyl-2-phenylhex-2-enal, are formed. newswise.com The proposed mechanism is the aldol (B89426) condensation of Strecker aldehydes, which are themselves generated during the Maillard reaction. newswise.com This highlights that while not a typical plant-derived GLV, the structural motif of this compound can arise from different biosynthetic and chemical transformation routes, particularly those induced by processing in food science.

Atmospheric Chemistry Studies and Degradation Pathway Investigations

Unsaturated aldehydes are emitted into the atmosphere from both biogenic and anthropogenic sources, where they participate in chemical reactions that influence atmospheric composition. The primary degradation pathways for these compounds in the troposphere are reactions with key oxidants: the hydroxyl radical (OH), the nitrate (B79036) radical (NO₃), and ozone (O₃). nih.govresearchgate.netacs.org

The atmospheric lifetime of an unsaturated aldehyde is determined by its reactivity towards these oxidants. By analogy with structurally similar compounds like trans-2-hexenal (B146799), the dominant loss process for this compound during the daytime is expected to be its reaction with the OH radical. nih.gov During the nighttime, reaction with the NO₃ radical becomes a significant degradation route. nih.gov

The reaction with ozone (ozonolysis) proceeds via the Criegee mechanism, initially forming a primary ozonide that decomposes into a carbonyl compound and a vibrationally excited Criegee intermediate. acs.org These intermediates are key in atmospheric chemistry as they can decompose to form OH radicals. The degradation of larger unsaturated aldehydes is also a known source of secondary organic aerosols (SOAs), which have significant impacts on air quality and climate. researchgate.netacs.org For example, the reaction of trans-2-hexenal with chlorine atoms, a relevant process in coastal areas, has been shown to produce SOAs with yields up to 38%. researchgate.netacs.org

Table 1: Estimated Atmospheric Lifetimes of trans-2-Hexenal (a structural analogue of this compound) with Respect to Major Tropospheric Oxidants.
OxidantTypical Tropospheric Concentration (molecules cm⁻³)Rate Coefficient (cm³ molecule⁻¹ s⁻¹)Calculated Atmospheric Lifetime
OH Radical (Daytime)2 x 10⁶~3.7 x 10⁻¹¹~4 hours
O₃ (Ozone)7 x 10¹¹~1.5 x 10⁻¹⁷~27 hours
NO₃ Radical (Nighttime)5 x 10⁸~3.3 x 10⁻¹³~1 minute
Cl Atom (Coastal)1 x 10⁴~3.17 x 10⁻¹⁰~9 hours

Data extrapolated from studies on trans-2-hexenal and other unsaturated aldehydes. Lifetimes are estimates and can vary significantly with atmospheric conditions. nih.govresearchgate.netacs.org

Chemical Communication Systems Research

Semiochemicals are chemicals used for communication, either between members of the same species (pheromones) or between different species (allelochemicals). researchgate.net There is substantial evidence that branched aldehydes and their derivatives play critical roles in the chemical communication systems of a wide range of organisms.

For example, the defensive secretions of many insects contain compounds like (E)-2-hexenal, which also function as alarm pheromones. annualreviews.org More specifically, branched C7 compounds are known semiochemicals. 5-Methylhexan-1-ol, the alcohol corresponding to the saturated version of this compound, has been identified as a pheromone component for the Red hartebeest (Alcelaphus buselaphus caama). pherobase.com In insects, related branched molecules such as 6-methyl-5-hepten-2-one (B42903) and 4-methyl-3-heptanone (B36217) are utilized as alarm pheromones by various ant species. annualreviews.org Other complex branched aldehydes, like 5-methyl-2-phenyl-2-hexenal, are listed in databases of semiochemicals, indicating their role in chemical ecology. pherobase.comhmdb.ca This body of research suggests a strong potential for this compound to function as a semiochemical, warranting further investigation into its role in insect or mammalian communication.

Emerging Research Directions and Future Perspectives for 5 Methyl 5 Hexenal

Development of Novel Catalytic Systems for Specific Transformations

A primary goal in synthetic chemistry is the efficient and selective conversion of simpler molecules like 5-methyl-5-hexenal into more complex, high-value chemicals. To this end, researchers are actively developing innovative catalytic systems.

Organocatalysis has emerged as a powerful tool. For instance, imidazolidinones are being used as catalysts for the enantioselective direct aldol (B89426) cross-coupling of different aldehydes and in Diels-Alder reactions involving α,β-unsaturated ketones. caltech.edu Another advanced approach utilizes single-chain polymeric nanoreactors (SCPNs) to encapsulate catalysts, mimicking the high efficiency of natural enzymes. mdpi.com A notable success in this area is a one-pot, multistep reaction that includes the nucleophilic addition of 2-hexenal to N-methyl indole, followed by a Michael addition, all facilitated by an L-proline-based catalyst within a nanoreactor, achieving high yields and excellent enantioselectivity. mdpi.com

The hydrogenation of unsaturated aldehydes to produce valuable alcohols is another critical area of research. Industrial-scale processes, such as the hydrogenation of 2-ethyl-2-hexenal (B1232207) to 2-ethyl-hexanol using copper-nickel (Cu-Ni) catalysts in trickle bed reactors, are being optimized for greater efficiency. researchgate.net In a move towards greener chemistry, robust reagents have been developed for the two-carbon homologation of aldehydes to create (E)-α,β-unsaturated aldehydes in an aqueous environment under mild conditions. rsc.org A selective oxidation method for converting allylic alcohols into α,β-unsaturated aldehydes has also been developed using a platinum black catalyst and electrochemically generated hydrogen peroxide. rsc.org

Table 1: Novel Catalytic Systems for Unsaturated Aldehyde Transformations

Catalyst SystemTransformationKey Features
Imidazolidinone OrganocatalystsDirect Aldol Cross-Coupling, Diels-AlderProvides enantioselective activation of α,β-unsaturated ketones and aldehydes. caltech.edu
Single-Chain Polymeric Nanoreactors (SCPNs) with L-prolineMultistep One-Pot ReactionsAchieves high yield and enantioselectivity by mimicking enzymatic catalysis. mdpi.com
Copper-Nickel (Cu-Ni) CatalystsHydrogenationEmployed in the large-scale industrial synthesis of alcohols from aldehydes. researchgate.net
Pinacolacetal-Phosphonium SaltTwo-Carbon HomologationFacilitates the reaction in water under gentle conditions. rsc.org
Platinum (Pt) Black CatalystSelective Oxidation of Allylic AlcoholsUtilizes hydrogen peroxide generated through an electrochemical process. rsc.org

Deepening Mechanistic Understanding through Integrated Methodologies

To optimize and innovate synthetic routes, a profound understanding of reaction mechanisms is essential. Modern research integrates experimental work with computational and advanced analytical techniques to dissect the complex transformations of unsaturated aldehydes.

For example, the atmospheric degradation of trans-2-hexenal (B146799) initiated by chlorine atoms has been investigated using a combination of simulation chambers, proton-transfer reaction time-of-flight mass spectrometry (PTR-ToF-MS), and gas chromatography-mass spectrometry (GC-MS). acs.orgresearchgate.net These comprehensive studies have revealed that the reaction proceeds mainly through two pathways: the addition of a chlorine atom to the carbon-carbon double bond and the abstraction of the hydrogen atom from the aldehyde group. acs.orgresearchgate.net

Computational tools like Density Functional Theory (DFT) are instrumental in studying the tropospheric decomposition of these aldehydes by oxidants such as hydroxyl radicals (•OH), nitrate (B79036) radicals (•NO3), and ozone (O3). researchgate.net These theoretical models help predict the energy barriers of different reaction pathways, thereby identifying the most likely mechanisms.

In a different context, the reaction between N-methyl-2-phenylindole and aldehydes such as 4-hydroxynonenal (B163490) and hexanal (B45976) has been scrutinized to elucidate the mechanisms behind colorimetric assays used in lipid peroxidation studies. nih.gov This research has successfully identified crucial reaction intermediates and highlighted the pivotal role of the acid catalyst in the oxidative fragmentation process that leads to the formation of the colored product. nih.gov

Table 2: Integrated Methodologies for Mechanistic Studies of Unsaturated Aldehydes

MethodologyReaction StudiedKey Findings
Simulation Chamber, PTR-ToF-MS, GC-MSAtmospheric degradation of trans-2-hexenal with Cl atomsThe reaction primarily involves Cl addition to the C=C bond and abstraction of the aldehydic hydrogen. acs.orgresearchgate.net
Density Functional Theory (DFT)Tropospheric decomposition of trans-2-hexenalThe reaction with Cl atoms has the lowest energy barrier; aldehydic H-abstraction is favored with •OH and •NO3 radicals. researchgate.net
Spectroscopic and Chromatographic AnalysisReaction of N-methyl-2-phenylindole with alkanalsKey intermediates were identified, and the critical role of the acid in chromophore formation was confirmed. nih.gov

Exploration in Bio-inspired Chemical Synthesis

Nature's elegant and efficient chemical processes serve as a rich source of inspiration for synthetic chemists. Bio-inspired synthesis aims to replicate these biological strategies to construct complex molecules, with unsaturated aldehydes like this compound serving as key building blocks.

A compelling example is the use of bio-inspired experimental designs to investigate the biosynthesis of intricate natural products, such as the Manzamine-type alkaloids. chemrxiv.org These investigations often employ multicomponent reactions that mimic hypothetical biosynthetic pathways, starting from simple precursors like fatty aldehydes. chemrxiv.org

The creation of artificial enzymes for specific chemical transformations is another exciting frontier. Researchers have engineered an artificial Friedel-Crafts alkylase by embedding an aniline-based catalyst within a protein scaffold. chemrxiv.org This novel biocatalyst can facilitate the enantioselective Friedel-Crafts alkylation of indoles with α,β-unsaturated aldehydes. chemrxiv.org

The synthesis of naturally occurring compounds and their analogs also frequently involves the transformation of unsaturated aldehydes. For instance, the enantioenriched synthesis of (S)-5-methylhept-2-en-4-one, a molecule with notable aromatic properties, was accomplished using an aldol-based strategy that begins with natural substrates. mdpi.com

Table 3: Bio-inspired Applications of Unsaturated Aldehydes

Application AreaExampleSignificance
Natural Product SynthesisBio-inspired synthesis of Manzamine-type alkaloidsEmploys multicomponent reactions to test biosynthetic hypotheses. chemrxiv.org
Artificial EnzymesArtificial Friedel-Crafts alkylaseCatalyzes enantioselective carbon-carbon bond formation using an unsaturated aldehyde substrate. chemrxiv.org
Synthesis of Natural AnaloguesSynthesis of (S)-5-methylhept-2-en-4-oneDemonstrates an aldol-based approach using starting materials from natural sources. mdpi.com

Advancements in Sustainable Synthesis Protocols for Unsaturated Aldehydes

A major driver in contemporary chemistry is the development of sustainable and environmentally conscious synthetic methods. For unsaturated aldehydes, this translates to using renewable resources, greener solvents, and more energy-efficient reaction conditions.

One sustainable strategy involves the cleavage of unsaturated fatty acids or their esters, which can be sourced from vegetable oils, to produce aldehydes. anr.fr These resulting "platform molecules" can then be used as monomers for the synthesis of bio-based polymers, including polyamides and polyesters, offering a renewable alternative to petroleum-derived materials. anr.fr

The use of solid catalysts is a cornerstone of green chemistry, as they can be easily recovered and reused. A case in point is the Knoevenagel condensation of glyceraldehyde acetonide with active methylene (B1212753) compounds, which is efficiently catalyzed by solid basic catalysts, providing a sustainable pathway to α,β-unsaturated carbonyl compounds. scielo.br

Ionic liquids are also gaining traction as environmentally friendly solvents and catalysts. A direct route for synthesizing fully bio-based cellulose (B213188) esters has been demonstrated by reacting cellulose with natural α,β-unsaturated aldehydes in an ionic liquid, which serves as both the reaction medium and the catalyst. acs.org This method is notable for its high atom economy and for being free of metal catalysts. acs.org

Table 4: Sustainable Synthesis Protocols for Unsaturated Aldehydes

Sustainable ApproachDescriptionExample
Renewable FeedstocksProduction of aldehydes from the cleavage of unsaturated fatty acids derived from vegetable oils. anr.frSynthesis of monomers for the production of bio-based polyamides and polyesters. anr.fr
Solid CatalystsApplication of heterogeneous catalysts to simplify product separation and enable catalyst recycling. scielo.brKnoevenagel condensation reactions carried out over solid basic catalysts. scielo.br
Green Solvents and CatalystsUse of ionic liquids that function as both the solvent and the catalyst in a reaction. acs.orgDirect synthesis of fully bio-based cellulose esters from cellulose and various unsaturated aldehydes. acs.org
Electrochemical MethodsIn-situ generation of oxidizing agents for selective chemical transformations. rsc.orgSelective oxidation of allylic alcohols to α,β-unsaturated aldehydes using electrochemically produced H2O2. rsc.org

Q & A

Q. How should contradictory data on this compound’s stability or reactivity be resolved?

  • Methodological Answer : Conduct systematic literature reviews using databases (PubMed, SciFinder) with tailored search strings (e.g., "this compound AND degradation"). Compare experimental conditions (pH, solvent polarity) across studies. Validate hypotheses via controlled replicate experiments and meta-analysis .
    05 文献检索Literature search for meta-analysis
    02:58

Q. What computational approaches predict this compound’s physicochemical properties?

  • Methodological Answer : Use quantum mechanical software (Gaussian, ORCA) to calculate logP (lipophilicity), vapor pressure, and solubility. Compare results with experimental data from HPLC or gravimetric analysis. Validate force fields in molecular dynamics simulations for aggregation behavior .

Q. How can this compound’s role in multicomponent reactions be optimized?

  • Methodological Answer : Design factorial experiments (e.g., Taguchi methods) to assess variables like catalyst loading, solvent polarity, and temperature. Analyze yields via ANOVA and identify optimal conditions. Characterize side products using high-resolution mass spectrometry (HRMS) .

Tables for Key Data

Property Method Typical Value Reference
Boiling PointDistillation150–155°C (estimated)
logP\text{logP}Computational DFT1.8–2.2
IR ν(C=O)\nu(\text{C=O})FT-IR1705 cm1^{-1}
1H^1 \text{H}-NMR (δ)400 MHz, CDCl3_39.65 ppm (aldehyde H)

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